molecular formula C2H6NaO4P B143368 Sodium dimethyl phosphate CAS No. 32586-82-6

Sodium dimethyl phosphate

Cat. No. B143368
CAS RN: 32586-82-6
M. Wt: 148.03 g/mol
InChI Key: LMGRDVWNCARTPS-UHFFFAOYSA-M
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Description

Sodium dimethyl phosphate is a chemical compound with the molecular formula C2H6NaO4P . It is also known as Dimethyl Phosphate Sodium Salt .


Molecular Structure Analysis

The molecular weight of Sodium dimethyl phosphate is 148.030171 . The structure of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

Sodium dimethyl phosphate is a solid substance with a white to off-white color . It is hygroscopic, meaning it absorbs moisture from the air . The melting point of Sodium dimethyl phosphate is greater than 250°C .

Scientific Research Applications

Molecular Dynamics and Hydration Studies

Sodium dimethyl phosphate has been studied in the context of molecular dynamics and hydration, especially due to its relevance as a model compound for the phosphodiester linkage in phospholipids and nucleic acids. A study by Kuo and Tobias (2001) utilized ab initio molecular dynamics simulations to analyze the molecular and electronic structure of the dimethyl phosphate anion and its first solvation shell in water, providing insights into the electronic polarization and hydration of these ions in aqueous solutions (Kuo & Tobias, 2001).

Nitrification Inhibition in Agriculture

Research on 3,4-Dimethylpyrazole phosphate (DMPP), a derivative of dimethyl phosphate, has demonstrated its effectiveness as a nitrification inhibitor in agriculture. This compound can reduce nitrate leaching and potentially decrease N2O emissions, offering opportunities to improve crop yields and minimize environmental impact (Zerulla et al., 2001).

Investigating Conformational Dynamics

The conformational dynamics of dimethyl phosphate anions in solution have been explored to better understand the behavior of DNA phosphodiester linkages. Schwegler, Galli, and Gygi (2001) conducted first principles molecular dynamics simulations, showing how the presence of a counterion like sodium can influence the transition between different conformers of the dimethyl phosphate anion (Schwegler, Galli, & Gygi, 2001).

Vibrational Properties in Biophysical Studies

Andrushchenko et al. (2015) investigated the vibrational properties of the phosphate group in various model molecules, including dimethyl phosphate. Their study combined molecular dynamics and density functional theory to analyze how solvent interactions and molecular conformation affect the vibrational properties of phosphate groups, critical for studying nucleic acid structures (Andrushchenko et al., 2015).

Safety and Hazards

Sodium dimethyl phosphate is considered hazardous. It is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction . It is recommended to handle this chemical with appropriate safety measures, including wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

sodium;dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGRDVWNCARTPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

813-78-5 (Parent)
Record name Sodium dimethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032586826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10895146
Record name Sodium dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dimethyl phosphate

CAS RN

32586-82-6
Record name Sodium dimethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032586826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM DIMETHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9431DWHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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